O,P'-Ddt

Description

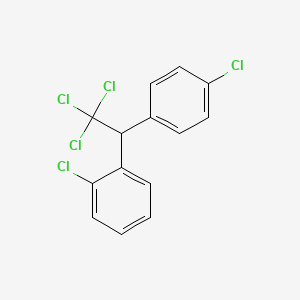

1,1,1-Trichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane is a diarylmethane.

DDT, O,P'- is an isomer of dichlorodiphenyltrichloroethane, an organochlorine insecticide. It is the major component of commercial mixtures of DDT. DDT was once a widely used pesticide, but today its agricultural use has been banned worldwide due to its toxicity and tendency to bioaccumulate. However, it still has limited use in disease vector control. (L84)

RN given refers to cpd without isomeric designation.

Propriétés

IUPAC Name |

1-chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl5/c15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUGPAFCQJIYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022345 | |

| Record name | o,p'-DDT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789-02-6 | |

| Record name | o,p′-DDT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=789-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o,p'-DDT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,P'-DDT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O,P'-DDT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o,p'-DDT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2,o,p'-pentachloroethylidenebisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,P'-DDT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4K93Z1TBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Insidious Mimic: A Technical Guide to the Molecular Mechanisms of o,p'-DDT

For Researchers, Scientists, and Drug Development Professionals

Abstract

ortho,para-Dichlorodiphenyltrichloroethane (o,p'-DDT), a minor isomer in technical grade DDT, is a persistent environmental contaminant with significant endocrine-disrupting properties.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects on biological systems. It consolidates current research on its interaction with nuclear receptors, modulation of signaling pathways, and impact on gene expression. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental insights and a structured overview of the toxicological actions of this compound.

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine insecticide once lauded for its efficacy in controlling insect-borne diseases.[2][4] However, its persistence in the environment and tendency to bioaccumulate have raised significant health concerns. Technical grade DDT is a mixture of isomers, with p,p'-DDT being the major component and this compound comprising approximately 15-20%. It is the this compound isomer that exhibits the most potent estrogenic activity. This guide focuses on the multifaceted mechanisms of action of this compound, moving beyond its classical endocrine-disrupting profile to explore the intricate signaling cascades it perturbs.

Endocrine Disruption: The Core Mechanism

The primary and most well-characterized mechanism of this compound is its ability to mimic the action of endogenous hormones, thereby disrupting normal endocrine function. This is primarily achieved through its interaction with estrogen and androgen receptors.

Estrogenic Activity: An Estrogen Receptor Agonist

This compound is a well-established xenoestrogen, a foreign compound that mimics the effects of estrogen. Its estrogenic properties are primarily mediated through its binding to estrogen receptors (ERs), specifically ERα and ERβ.

Binding Affinity: Competitive binding assays have demonstrated that this compound can bind to the human estrogen receptor (hER) with an affinity approximately 1000-fold weaker than that of estradiol. Despite this lower affinity, its persistence and bioaccumulation can lead to physiologically relevant concentrations in tissues.

Receptor Activation and Downstream Effects: Upon binding to ERs, this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The activated receptor complex then binds to estrogen response elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes. This can lead to a range of estrogenic effects, including the induction of vitellogenesis and alterations in the expression of genes like choriogenins and vitellogenins. Studies in MCF-7 breast cancer cells have shown that this compound can induce the progesterone receptor, a classic estrogenic response.

Anti-Androgenic Activity

In addition to its estrogenic effects, this compound and its metabolites can act as androgen receptor (AR) antagonists. This anti-androgenic activity contributes to its disruptive effects on the male reproductive system.

Mechanism of Action: this compound can inhibit the binding of androgens, such as dihydrotestosterone, to the AR. This prevents the receptor from carrying out its normal function of regulating androgen-responsive gene expression. In vitro reporter gene assays have shown that this compound can antagonize AR-dependent transcriptional activity at concentrations above 10⁻⁶ M.

Estrogen Receptor-Independent Mechanisms

Emerging evidence indicates that this compound can exert significant biological effects through pathways that are independent of classical estrogen receptor signaling. These mechanisms involve the modulation of various intracellular signaling cascades.

Protein Kinase A (PKA) Pathway Inhibition

Studies in rat ovarian granulosa cells have revealed a novel mechanism where low concentrations of this compound (10⁻¹² to 10⁻⁸ M) suppress the expression of ovarian genes and the production of prostaglandin E2 (PGE2). This inhibitory effect is independent of both classical ERs and the G protein-coupled receptor 30 (GPR30). Instead, this compound directly interferes with the catalytic subunit of protein kinase A (PKA), leading to the inhibition of its activation.

PI3K/Akt and MAPK Signaling Pathway Activation

In murine macrophages, this compound has been shown to induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and carcinogenesis. This induction is mediated through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) signaling pathways. This compound activates the transcription factors activator protein 1 (AP-1) and cyclic AMP response element (CRE), which in turn drive COX-2 expression. The activation of these pathways provides a mechanistic link between this compound exposure and its potential carcinogenic effects.

Furthermore, in MCF-7 breast cancer cells, this compound can up-regulate the expression of vascular endothelial growth factor A (VEGFA) in an ER-independent manner. This effect is dependent on the p38 MAPK pathway and involves the coactivator CBP (CREB-binding protein).

Effects on Gene Expression and Steroidogenesis

This compound exposure leads to widespread changes in gene expression and can disrupt the synthesis of steroid hormones.

Altered Gene Expression

Microarray and quantitative PCR analyses have revealed that this compound alters the expression of a multitude of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and hormone metabolism. In mouse livers, a mixture of DDT isomers was shown to activate both the constitutive androstane receptor (CAR) and ERα, leading to the transcriptional increase of genes such as Cyp2b10, cMyc, and Ccnd1.

Disruption of Steroidogenesis

This compound can interfere with the production of steroid hormones in the ovaries and testes. In porcine ovarian follicles, this compound has been shown to inhibit progesterone secretion while stimulating estradiol release. This is thought to occur through interference with key steroidogenic enzymes and by affecting the expression of estrogen receptor beta (ERβ).

Neurotoxicity

While the endocrine-disrupting effects of this compound are well-documented, it also exhibits neurotoxic properties. The primary mechanism of DDT's neurotoxicity involves the disruption of ion transport across neuronal membranes. It can inhibit the inactivation of sodium channels, leading to a state of hyperexcitability, tremors, and convulsions. Additionally, DDT can inhibit neuronal ATPases, such as Na+/K+-ATPase and Ca2+-ATPase, which are crucial for neuronal repolarization.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: Receptor Binding and Activity of this compound

| Parameter | Receptor | Species | Value | Reference |

| Binding Affinity (vs. Estradiol) | Estrogen Receptor | Human | ~1000-fold weaker | |

| Antagonist Concentration | Androgen Receptor | Human | > 10⁻⁶ M | |

| Inhibitory Concentration (Gene Expression) | - | Rat | 10⁻¹² - 10⁻⁸ M |

Table 2: Effects of this compound on Gene and Protein Expression

| Target | Cell/Tissue Type | Effect | Concentration/Dose | Reference |

| Progesterone Receptor | MCF-7 cells | Induction | - | |

| COX-2 | Murine Macrophages | Increased protein and mRNA | Dose-dependent | |

| VEGFA | MCF-7 cells | Upregulation | - | |

| Ovarian Genes (e.g., PR, SULT1E1) | Rat Ovary | Decreased mRNA | 0.5 - 1 mg/kg | |

| Choriogenins, Vitellogenins | Japanese Medaka (liver) | Upregulation | 1 ppb, 100 ppb |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanisms of action of this compound.

Competitive Binding Assays

Objective: To determine the ability of this compound to bind to a specific receptor and to quantify its binding affinity relative to the natural ligand.

General Protocol:

-

Receptor Preparation: A source of the target receptor is prepared, typically from cell lysates (e.g., MCF-7 cells for ER) or purified recombinant receptor protein.

-

Radioligand Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]estradiol for ER).

-

Competitor Addition: Increasing concentrations of the unlabeled competitor (this compound) are added to the incubation mixture.

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The relative binding affinity (RBA) is then calculated.

Reporter Gene Assays

Objective: To assess the ability of this compound to activate or inhibit receptor-mediated gene transcription.

General Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., HepG2 or Ishikawa cells) is cultured. The cells are then transiently transfected with two plasmids:

-

An expression vector containing the cDNA for the receptor of interest (e.g., human AR).

-

A reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with hormone response elements (e.g., an androgen-responsive promoter).

-

-

Treatment: The transfected cells are treated with various concentrations of this compound, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

-

Cell Lysis and Assay: After a specific incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The reporter gene activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid) and expressed as a fold-change relative to the vehicle control.

Western Blot Analysis

Objective: To detect and quantify changes in the expression levels of specific proteins in response to this compound treatment.

General Protocol:

-

Cell/Tissue Lysis: Cells or tissues are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., Bradford or BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for investigating its effects.

Figure 1: Signaling pathways modulated by this compound.

Figure 2: A typical experimental workflow.

Conclusion

The mechanism of action of this compound in biological systems is complex and multifaceted. While its estrogenic and anti-androgenic activities are well-established, a growing body of research highlights the importance of ER-independent pathways involving key signaling molecules such as PKA, PI3K/Akt, and MAPKs. These diverse mechanisms contribute to its wide-ranging effects on gene expression, steroidogenesis, and cellular function, ultimately underpinning its toxicity and potential carcinogenicity. A thorough understanding of these intricate molecular interactions is crucial for assessing the risks associated with this compound exposure and for the development of strategies to mitigate its adverse health effects. This guide provides a foundational resource for professionals engaged in these critical areas of research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DDT - Wikipedia [en.wikipedia.org]

- 3. This compound [sitem.herts.ac.uk]

- 4. This compound induces cyclooxygenase-2 gene expression in murine macrophages: Role of AP-1 and CRE promoter elements and PI3-kinase/Akt/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

environmental fate and transport of o,p'-DDT

An In-depth Technical Guide on the Environmental Fate and Transport of o,p'-DDT

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine insecticide that was widely used globally for agriculture and vector control after World War II.[1][2] Technical-grade DDT is a mixture of several isomers, with p,p'-DDT being the most abundant and active ingredient (65–80%).[3][4] The this compound isomer is a significant component, typically comprising 15–21% of the technical mixture.[3] Although its use has been banned or restricted in many countries since the 1970s due to its persistence, bioaccumulation, and adverse ecological effects, DDT and its metabolites remain ubiquitous environmental contaminants. This guide provides a detailed examination of the , focusing on its physicochemical properties, partitioning behavior, degradation pathways, and bioaccumulation potential.

Physicochemical Properties

The environmental behavior of this compound is largely dictated by its physicochemical properties. It is characterized by low aqueous solubility, high lipophilicity, and semi-volatility, which together contribute to its persistence and long-range transport potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₄H₉Cl₅ | |

| Molecular Weight | 354.49 g/mol | |

| Melting Point | 74-76 °C | |

| Water Solubility | 85 µg/L at 25 °C | |

| Vapor Pressure | 1.35 x 10⁻⁶ mmHg at 25 °C | |

| Henry's Law Constant | 8.3 x 10⁻⁶ atm-m³/mol at 25°C | |

| Log Octanol-Water Partition Coefficient (Log Kow) | 6.79 |

Environmental Fate and Transport Processes

The journey of this compound through the environment is a complex interplay of partitioning, transport, and transformation processes.

Partitioning and Transport

Soil and Sediment Sorption Due to its hydrophobic nature and high octanol-water partition coefficient (Log Kow), this compound strongly adsorbs to soil organic matter and sediments. This strong sorption limits its mobility in soil and reduces the likelihood of leaching into groundwater. Consequently, soils and sediments act as major environmental sinks and long-term reservoirs for DDT residues. The organic carbon partition coefficient (Koc) is a key parameter indicating this strong adsorption.

Volatilization and Atmospheric Transport Despite its low vapor pressure, this compound can volatilize from soil and water surfaces. This process is influenced by factors such as temperature, soil moisture, and air currents. Once in the atmosphere, DDT can be transported over long distances, a phenomenon known as "global distillation," leading to its deposition in remote regions like the Arctic, far from its original sources. In the atmosphere, DDT exists in both the gas phase and adsorbed to particulate matter, which influences its transport and deposition (wet and dry).

Degradation Processes

The transformation of this compound in the environment is generally slow, contributing to its persistence. Degradation occurs primarily through microbial and photochemical pathways.

Biodegradation Microbial action is a significant pathway for DDT degradation. The primary metabolites are o,p'-DDD (1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane) and o,p'-DDE (1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene).

-

Anaerobic Conditions: In anaerobic environments, such as flooded soils and sediments, reductive dechlorination is the dominant process, converting this compound to o,p'-DDD.

-

Aerobic Conditions: Under aerobic conditions, dehydrochlorination occurs, leading to the formation of o,p'-DDE. While many microorganisms can co-metabolize DDT, none are known to use it as a sole carbon and energy source. Complete mineralization to carbon dioxide and water is an extremely slow process.

Photodegradation Photodegradation of DDT can occur on soil surfaces and in the upper layers of water bodies when exposed to sunlight. However, direct photolysis in aquatic systems is very slow, with estimated half-lives exceeding 150 years. The effectiveness of this process is limited by the penetration of UV radiation into the water column and soil matrix.

Hydrolysis Hydrolysis is not considered a significant degradation pathway for DDT and its metabolites under typical environmental pH conditions.

Bioaccumulation and Biomagnification

The high lipophilicity of this compound (indicated by its high Log Kow) causes it to readily accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. As DDT moves up the food chain, its concentration increases at each successive trophic level, a phenomenon called biomagnification. This leads to particularly high concentrations in apex predators, such as predatory birds and marine mammals, where it can cause toxic effects, including reproductive impairment.

Quantitative Data Summary

Table 2: Partitioning Coefficients for DDT Isomers and Metabolites

| Compound | Log Kow | Log Koc | Reference |

| This compound | 6.79 | ~5.38 (estimated) | |

| p,p'-DDT | 6.91 | 5.18 - 5.38 | |

| p,p'-DDE | 6.51 | 4.70 | |

| p,p'-DDD | 6.02 | 5.18 |

Note: Koc for this compound is estimated based on its structural similarity to p,p'-DDT. A specific measured value was not found in the provided search results.

Table 3: Environmental Half-Life of DDT

| Medium | Half-Life Range | Conditions | Reference |

| Soil (Temperate) | 837 to 6,087 days (2.3 to 16.7 years) | Field studies | |

| Soil (Tropical) | 22 to 327 days | Field studies | |

| Aquatic Environment | ~150 years | Estimated | |

| Sediment | 2 to 25 years | Varies with conditions |

Note: Data primarily refers to total DDT or p,p'-DDT, as isomer-specific field studies are less common. However, the persistence of this compound is expected to be within a similar range.

Experimental Protocols

Soil Sorption (Batch Equilibrium) Protocol

This method is used to determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) of this compound.

-

Soil Preparation: Select and characterize multiple soil types with varying organic carbon content, pH, and texture. Air-dry and sieve the soils (e.g., <2 mm).

-

Solution Preparation: Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol). Create a series of aqueous solutions of known concentrations by spiking a background electrolyte solution (e.g., 0.01 M CaCl₂) with the stock solution. The solvent concentration should be kept low (<0.1%) to avoid co-solvent effects.

-

Equilibration: Add a known mass of soil to vials containing the this compound solutions at a specific soil-to-solution ratio (e.g., 1:5). Include control samples without soil (to check for sorption to vial walls) and without this compound (blanks).

-

Agitation: Shake the vials on a mechanical shaker at a constant temperature (e.g., 25 °C) for a predetermined equilibration time (e.g., 24-48 hours), which should be established in preliminary kinetic experiments.

-

Phase Separation: Centrifuge the samples at high speed to separate the solid (soil) and liquid (aqueous) phases.

-

Analysis: Carefully collect an aliquot of the supernatant. Extract both the aqueous and soil phases with an appropriate organic solvent (e.g., hexane/acetone). Analyze the extracts for this compound concentration using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation:

-

Calculate the amount of this compound sorbed to the soil by subtracting the aqueous phase concentration at equilibrium from the initial concentration.

-

The soil sorption coefficient (Kd) is calculated as the ratio of the concentration in soil (Cs) to the concentration in water (Cw) at equilibrium.

-

The organic carbon partition coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon (foc) in the soil (Koc = Kd / foc).

-

Anaerobic Biodegradation Protocol

This protocol is designed to assess the transformation of this compound to o,p'-DDD in an anoxic environment.

-

Microcosm Setup: Collect sediment and water from an uncontaminated site. In an anaerobic glovebox, place a known amount of sediment and site water into replicate serum bottles to create a slurry.

-

Spiking: Spike the microcosms with a known concentration of this compound dissolved in a minimal amount of a carrier solvent. Include sterile (autoclaved or chemically treated) controls to distinguish between biotic and abiotic degradation, and unspiked controls to monitor background levels.

-

Incubation: Seal the bottles and purge the headspace with an inert gas (e.g., N₂/CO₂ mixture) to ensure anaerobic conditions. Incubate the microcosms in the dark at a constant temperature.

-

Sampling: At specified time intervals (e.g., 0, 7, 14, 28, 56 days), sacrifice replicate bottles from both active and sterile sets.

-

Extraction: Extract the entire content (slurry) of each bottle using a suitable solvent system (e.g., via Soxhlet or pressurized liquid extraction). The extract may require a cleanup step (e.g., using silica gel or Florisil) to remove interfering compounds.

-

Analysis: Analyze the extracts by GC-ECD or GC-MS to quantify the concentrations of the parent compound (this compound) and its expected transformation product (o,p'-DDD).

-

Data Interpretation: Plot the concentration of this compound over time. Calculate the degradation rate and half-life by fitting the data to an appropriate kinetic model (e.g., first-order). The appearance of o,p'-DDD in the active microcosms, with minimal formation in the sterile controls, confirms anaerobic biodegradation.

Visualizations

Caption: Environmental pathways of this compound, including transport and fate processes.

Caption: Workflow for a batch equilibrium soil sorption experiment.

References

- 1. DDT - Wikipedia [en.wikipedia.org]

- 2. DDT: The Chemical Revolution Stumbles into Health and Environmental Issues — Collaborative for Health & Environment [healthandenvironment.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicology and Ecotoxicology of o,p'-DDT

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine insecticide that was widely used globally for agriculture and public health, particularly for malaria control, from the 1940s until its ban in many countries in the 1970s due to its significant environmental and health impacts.[1] Technical-grade DDT is a mixture of several isomers, with p,p'-DDT being the primary active ingredient (65–80%).[2] A significant component of this mixture is o,p'-DDT (15–21%), which, although less insecticidal, contributes significantly to the overall toxicological profile of DDT exposure.[2] This guide provides a comprehensive overview of the toxicology and ecotoxicology of this compound, focusing on its mechanisms of action, environmental fate, and adverse effects on a range of organisms.

Mammalian Toxicology of this compound

This compound is recognized as an endocrine-disrupting chemical and is suspected of having carcinogenic effects.[3][4] Its primary route of exposure in humans is through the intake of contaminated food, particularly meat, fish, and dairy products. While its use is now restricted, its persistence in the environment means that human and wildlife exposure continues.

Acute and Chronic Toxicity

Acute exposure to high levels of DDT can lead to neurological symptoms such as tremors, hyperexcitability, and convulsions. Chronic exposure has been linked to effects on the nervous system, liver, kidneys, and immune system in animal studies.

Table 1: Mammalian Acute Toxicity of DDT Isomers

| Isomer/Metabolite | Species | Route | LD50 | Reference |

| Technical DDT | Rat | Oral | 113 - 800 mg/kg | |

| Technical DDT | Mouse | Oral | 150 - 300 mg/kg | |

| Technical DDT | Guinea Pig | Oral | 300 mg/kg | |

| Technical DDT | Rabbit | Oral | 400 mg/kg | |

| This compound | Mouse | Intraperitoneal | 1577 mg/kg |

Endocrine Disruption

A primary concern with this compound is its activity as an endocrine disruptor. It exhibits weak estrogenic activity, meaning it can mimic the effects of estrogen in the body. This can lead to a variety of reproductive and developmental issues.

Table 2: Endocrine-Disrupting Effects of this compound

| Effect | Species | Details | Reference |

| Increased Uterine Weight | Rat | Immature females showed clear estrogenic effects. | |

| Altered Mammary Gland Development | Rat | Enhanced differentiation and increased epithelial cell proliferation in pubertal females. | |

| Increased Oviduct Weight and Glycogen | Chicken, Japanese Quail | Demonstrates estrogenic activity in avian species. | |

| Reduced Fertility | Mouse | Associated with a decline in sperm quality and quantity. |

Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies DDT as "possibly carcinogenic to humans" (Group 2B). Animal studies have shown that DDT can induce liver, lung, and adrenal tumors. While epidemiological studies in humans have produced mixed results, some have suggested links between DDT exposure and cancers of the liver, pancreas, and breast, as well as non-Hodgkin's lymphoma.

Mechanisms of Action

This compound exerts its toxic effects through multiple mechanisms, including endocrine disruption and the induction of inflammatory pathways.

Endocrine Disruption Pathway

This compound's estrogenic activity is a key mechanism of its toxicity. It can bind to estrogen receptors (ERs), particularly ERα, leading to downstream effects that disrupt normal hormonal signaling. This can interfere with reproductive processes and development.

Caption: Estrogenic activity of this compound leading to reproductive toxicity.

Inflammatory Signaling Pathway

Recent research has shown that this compound can induce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and carcinogenesis. This induction is mediated through the activation of several signaling pathways.

Caption: this compound induced COX-2 expression via PI3K/Akt/MAPK pathways.

Ecotoxicology of this compound

DDT and its metabolites are persistent organic pollutants (POPs) that bioaccumulate in food chains. This compound is very toxic to aquatic life with long-lasting effects.

Environmental Fate

This compound has low aqueous solubility and is readily adsorbed to soils and sediments, which act as long-term reservoirs. Its half-life in soil can range from 22 days to 30 years, depending on environmental conditions. In aquatic environments, its half-life can be as long as 150 years.

Table 3: Environmental Persistence of DDT

| Medium | Half-life | Reference |

| Soil (Temperate) | 2 - 15 years | |

| Soil (Tropical) | 22 - 327 days | |

| Lake Water | 56 days | |

| River Water | ~28 days |

Aquatic Ecotoxicity

DDT is highly toxic to a wide range of aquatic organisms, including fish, crustaceans, and insects. The p,p'-isomer is generally more toxic to invertebrates than the o,p'-isomer.

Table 4: Aquatic Ecotoxicity of DDT Isomers

| Isomer | Species | Endpoint | Concentration | Reference |

| This compound | Anopheles quadrimaculatus (mosquito larvae) | Mortality | 0.005 - 0.03 ppm | |

| This compound | Aedes aegypti (mosquito larvae) | Mortality | 0.025 - 5 ppm | |

| This compound | Carassius auratus (goldfish) | 100% Mortality | 4 ppm | |

| Technical DDT | Freshwater Fish (30 spp) | 96-hr LC50 | 0.45 - 123 µg/L | |

| Technical DDT | Pimephales promelas (fathead minnow) | 266-day NOEC (mortality) | 0.35 µg/L |

Avian Ecotoxicity

One of the most well-documented ecotoxicological effects of DDT is eggshell thinning in birds, primarily caused by its metabolite DDE. This led to significant population declines in many bird of prey species. DDT is considered slightly to moderately toxic to birds on an acute basis.

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating toxicological studies. Below are generalized protocols for key experiments.

In Vivo Rodent Carcinogenicity Bioassay

-

Objective: To assess the carcinogenic potential of this compound following long-term dietary exposure.

-

Test Organism: F344 rats or B6C3F1 mice are commonly used strains.

-

Methodology:

-

Animals are randomly assigned to control and treatment groups (e.g., 50 animals/sex/group).

-

This compound is mixed into the standard rodent diet at various concentrations (e.g., 0, 5, 50, 500 ppm).

-

Animals are exposed to the treated diet for a significant portion of their lifespan (e.g., 2 years).

-

Throughout the study, animals are monitored for clinical signs of toxicity, and body weight and food consumption are recorded.

-

At the end of the study, a complete necropsy is performed, and organs (especially liver, lung, and adrenal glands) are examined for gross and microscopic tumors.

-

-

Endpoints: Incidence, multiplicity, and latency of tumor formation.

Aquatic Toxicity Test (Fish Early-Life Stage)

-

Objective: To determine the chronic toxicity of this compound to the early life stages of fish.

-

Test Organism: Fathead minnow (Pimephales promelas) or rainbow trout (Oncorhynchus mykiss).

-

Methodology:

-

Fertilized fish eggs are placed in exposure chambers.

-

A flow-through system delivers a continuous supply of water containing various concentrations of this compound and a control.

-

Exposure continues through hatching and for a specified period of larval development (e.g., 28-32 days post-hatch).

-

Mortality, hatching success, and larval growth (length and weight) are monitored.

-

-

Endpoints: No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) for survival and growth.

Logical Relationships in this compound's Impact

The properties of this compound dictate its environmental behavior, which in turn leads to its toxicological and ecotoxicological effects.

Caption: Relationship between this compound's properties and its adverse effects.

Conclusion

This compound, a significant component of technical-grade DDT, is a persistent environmental contaminant with well-documented toxicological and ecotoxicological effects. Its endocrine-disrupting properties, particularly its estrogenic activity, pose a significant risk to reproductive and developmental health in both wildlife and potentially humans. Furthermore, its potential carcinogenicity and ability to bioaccumulate in food webs underscore the long-term hazards associated with this compound. Understanding the mechanisms of action and the environmental fate of this compound is crucial for assessing the ongoing risks from historical contamination and for informing regulatory decisions regarding persistent organic pollutants.

References

- 1. The Pine River Statement: Human Health Consequences of DDT Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. This compound [sitem.herts.ac.uk]

- 4. This compound induces cyclooxygenase-2 gene expression in murine macrophages: Role of AP-1 and CRE promoter elements and PI3-kinase/Akt/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

o,p'-DDT as an Endocrine Disrupting Chemical: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

o,p'-Dichlorodiphenyltrichloroethane (o,p'-DDT), a minor component of technical grade DDT, is a well-documented endocrine-disrupting chemical (EDC) with significant implications for human and wildlife health. Its persistence in the environment and lipophilic nature lead to bioaccumulation, posing ongoing risks despite restrictions on DDT use. This technical guide provides a comprehensive overview of the mechanisms through which this compound disrupts endocrine function, with a focus on its interactions with nuclear receptors and interference with steroidogenesis. Detailed experimental protocols and quantitative data from key studies are presented to support further research and inform drug development professionals about the potential endocrine-disrupting liabilities of xenobiotics.

Introduction

Dichlorodiphenyltrichloroethane (DDT) is an organochlorine insecticide that was widely used globally until its ban in many countries due to its environmental persistence and adverse health effects. Technical grade DDT is a mixture of isomers, with p,p'-DDT being the major component and this compound comprising approximately 15-21%.[1] While p,p'-DDT and its primary metabolite p,p'-DDE are known for their antiandrogenic properties, this compound is recognized for its estrogenic activity.[2][3] This guide focuses on the endocrine-disrupting properties of this compound, detailing its molecular mechanisms of action, effects on hormonal signaling, and the experimental methodologies used to elucidate these effects.

Mechanisms of Endocrine Disruption

The primary endocrine-disrupting mechanisms of this compound involve its interaction with steroid hormone receptors, particularly the estrogen and androgen receptors, and its interference with steroid hormone synthesis and metabolism.

Interaction with Estrogen Receptors

This compound is a xenoestrogen that can bind to estrogen receptors (ERs), ERα and ERβ, mimicking the effects of the endogenous hormone 17β-estradiol (E2). This binding can initiate a cascade of molecular events, leading to altered gene expression and cellular responses.

Receptor Binding Affinity:

This compound exhibits a lower binding affinity for ERα compared to estradiol.[4] However, at environmentally relevant concentrations, it can still exert significant estrogenic effects.

// Nodes op_DDT [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ER [label="Estrogen Receptor\n(ERα/ERβ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSP [label="Heat Shock Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Dimerization [label="Dimerization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ERE [label="Estrogen Response\nElement (ERE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mRNA [label="mRNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Proteins [label="Estrogenic Proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellularResponse [label="Cellular Response\n(e.g., proliferation, differentiation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges op_DDT -> ER [label="Binds to"]; ER -> HSP [label="Dissociates from", style=dashed, dir=back]; ER -> Dimerization [label="Undergoes"]; Dimerization -> Nucleus [label="Translocates to"]; Nucleus -> ERE [label="Binds to"]; ERE -> Transcription [label="Initiates"]; Transcription -> mRNA; mRNA -> Proteins [label="Translation"]; Proteins -> CellularResponse [label="Induces"]; } caption: this compound Estrogen Receptor Signaling Pathway

Interaction with Androgen Receptors

This compound and its metabolites can act as antagonists to the androgen receptor (AR), inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[5] This antiandrogenic activity can disrupt male reproductive development and function.

// Nodes op_DDT [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Androgen [label="Androgens\n(Testosterone, DHT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AR [label="Androgen Receptor\n(AR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ARE [label="Androgen Response\nElement (ARE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AndrogenicResponse [label="Androgenic\nCellular Response", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges op_DDT -> AR [label="Inhibits binding", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Androgen -> AR [label="Binds to"]; AR -> Nucleus [label="Translocates to"]; Nucleus -> ARE [label="Binds to"]; ARE -> Transcription [label="Initiates"]; Transcription -> AndrogenicResponse [label="Leads to"]; } caption: this compound Androgen Receptor Antagonism

Interference with Steroidogenesis

This compound can disrupt the synthesis of steroid hormones by altering the activity of key enzymes involved in steroidogenesis. For instance, it has been shown to inhibit aromatase, the enzyme responsible for converting androgens to estrogens.

Quantitative Data on this compound's Endocrine Disrupting Effects

The following tables summarize quantitative data from various studies on the endocrine-disrupting effects of this compound.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Ligand | Assay System | IC50 / Ki | Relative Binding Affinity (RBA) % (E2=100) | Reference |

| Estrogen Receptor α (human) | This compound | Competitive binding assay | IC50: 4 µM | 0.02 | |

| Estrogen Receptor α (alligator) | This compound | Competitive binding assay | IC50: 4 µM | - | |

| Androgen Receptor (human) | This compound | Reporter gene assay (HepG2 cells) | Antagonistic at >10⁻⁶ M | - |

Table 2: In Vivo Effects of this compound on Steroid Hormone Levels in Rats

| Species | Sex | Dose | Duration | Hormone | Effect | Reference |

| Wistar Rat | Male | Low-dose (prenatal & postnatal) | - | Testosterone | ↓ Lower production after maturation | |

| Wistar Rat | Male | Low-dose (prenatal & postnatal) | - | Estradiol | ↑ Increased serum levels after maturation | |

| Wistar Rat | Male | Low-dose (postnatal only) | - | Testosterone | ↑ Higher production in pubertal period | |

| Wistar Rat | Male | Low-dose (postnatal only) | - | Progesterone | ↓ Lower level in pubertal period | |

| Wistar Rat | Female | 10 mg | Single dose | Progesterone Receptor | ↑ Increased binding capacity in uterine cytosol | |

| Wistar Rat | Male | 50 and 100 mg/kg/day | 10 days | Testosterone | ↓ Decreased production | |

| Wistar Rat | Male | 50 and 100 mg/kg/day | 10 days | LH | ↑ Increased serum levels | |

| Wistar Rat | Male | 50 and 100 mg/kg/day | 10 days | FSH | ↑ Increased serum levels |

Non-Receptor-Mediated Signaling Pathways

Recent studies have revealed that this compound can also exert its effects through non-receptor-mediated signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

// Nodes op_DDT [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, ERK, JNK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AP1_CRE [label="AP-1/CRE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GeneExpression [label="Gene Expression\n(e.g., COX-2, VEGFA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularEffects [label="Cellular Effects\n(Inflammation, Carcinogenesis)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges op_DDT -> PI3K [label="Activates"]; op_DDT -> MAPK [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> AP1_CRE [label="Activates"]; MAPK -> AP1_CRE [label="Activates"]; AP1_CRE -> GeneExpression [label="Regulates"]; GeneExpression -> CellularEffects [label="Leads to"]; } caption: this compound and Non-Receptor Signaling

Detailed Experimental Protocols

This section provides an overview of key experimental protocols used to characterize the endocrine-disrupting effects of this compound.

Estrogen Receptor Competitive Binding Assay (Rat Uterine Cytosol)

This assay determines the relative binding affinity of a test chemical to the estrogen receptor compared to 17β-estradiol.

-

Preparation of Rat Uterine Cytosol:

-

Uteri are collected from ovariectomized Sprague-Dawley rats (85-100 days old).

-

The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

The homogenate is centrifuged at 2,500 x g to remove the nuclear fraction.

-

The supernatant is then ultracentrifuged at 105,000 x g to obtain the cytosol containing the estrogen receptors.

-

-

Binding Assay:

-

A constant concentration of radiolabeled [³H]-estradiol is incubated with the uterine cytosol and increasing concentrations of the test chemical (this compound).

-

After incubation, bound and free radioligand are separated using a hydroxylapatite slurry.

-

The amount of bound radioactivity is measured by liquid scintillation counting.

-

The IC50 value (the concentration of the test chemical that inhibits 50% of the specific binding of [³H]-estradiol) is determined to calculate the relative binding affinity.

-

Androgen Receptor Reporter Gene Assay (HepG2 Cells)

This assay is used to determine the agonistic or antagonistic activity of a chemical on the androgen receptor.

-

Cell Culture and Transfection:

-

HepG2 human hepatoma cells are cultured in appropriate media.

-

Cells are transiently transfected with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgen-responsive promoter. Transfection reagents such as FuGene 6 or Lipofectamine 3000 are commonly used.

-

-

Assay Procedure:

-

Transfected cells are exposed to the test chemical (this compound) in the absence (for agonist testing) or presence (for antagonist testing) of a known androgen like dihydrotestosterone.

-

After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

A decrease in luciferase activity in the presence of an androgen indicates antagonistic activity.

-

Western Blot Analysis for PI3K/Akt and MAPK Pathway Activation

This technique is used to detect and quantify the phosphorylation (activation) of key proteins in signaling pathways.

-

Cell Treatment and Lysis:

-

Cells (e.g., MCF-7) are treated with this compound for a specified time.

-

Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Cell lysates are centrifuged to remove debris, and the protein concentration of the supernatant is determined.

-

-

Electrophoresis and Blotting:

-

Protein samples are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a PVDF membrane.

-

-

Immunodetection:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-Akt (Ser473), phospho-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify the protein bands.

-

Conclusion

This compound is a potent endocrine-disrupting chemical that exerts its effects through multiple mechanisms. Its ability to interact with estrogen and androgen receptors, interfere with steroidogenesis, and activate non-receptor-mediated signaling pathways highlights the complexity of its toxicological profile. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals. A thorough understanding of the endocrine-disrupting potential of chemicals like this compound is crucial for assessing environmental health risks and for designing safer chemicals and pharmaceuticals. Further research is warranted to fully elucidate the long-term consequences of exposure to this compound and other EDCs, particularly at low, environmentally relevant concentrations.

References

- 1. Influence of DDT, DDVP and malathion on FSH, LH and testosterone serum levels and testosterone concentration in testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Technical Grade DDT: A Guide to Isomeric Composition and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isomeric composition of technical grade Dichlorodiphenyltrichloroethane (DDT), details the analytical methodologies for its characterization, and explores the signaling pathways affected by its various isomers.

Isomeric Composition of Technical Grade DDT

Technical grade DDT is not a single chemical entity but a complex mixture of several isomers and related compounds. The manufacturing process, which involves the condensation of chloral with chlorobenzene, results in a product with varying proportions of these components. The primary active ingredient, responsible for its insecticidal properties, is p,p'-DDT.

The composition of technical grade DDT can vary between manufacturers and production batches. However, a generally accepted typical composition is summarized in the table below.

| Component | Chemical Name | Typical Percentage Range (%) | Role |

| p,p'-DDT | 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane | 65 - 85 | Primary active insecticide |

| o,p'-DDT | 1,1,1-trichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane | 15 - 21 | Isomeric impurity with weak estrogenic activity[1][2] |

| p,p'-DDD | 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane | up to 4 | Impurity and metabolite[3] |

| p,p'-DDE | 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene | up to 4 | Impurity and persistent metabolite[4] |

| o,o'-DDT | 1,1,1-trichloro-2,2-bis(o-chlorophenyl)ethane | Traces | Isomeric impurity |

| Other Compounds | Unidentified compounds and byproducts | 3.5 - 10.6 | Impurities |

Note: Percentages are approximate and can vary. DDE and DDD are also major environmental breakdown products of DDT.

Experimental Protocols for Isomeric Analysis

The accurate determination of the isomeric composition of technical grade DDT is crucial for quality control, environmental monitoring, and toxicological studies. Gas chromatography (GC) is the most widely employed technique for the separation and quantification of DDT isomers and their metabolites.

Sample Preparation

A robust sample preparation procedure is essential to remove interfering substances from the sample matrix and to concentrate the analytes of interest.

2.1.1. Extraction

-

Liquid-Liquid Extraction (LLE): This is a common method for extracting DDT from aqueous samples. A water-immiscible organic solvent, such as a mixture of petroleum ether and diethyl ether, is used to partition the DDT isomers from the aqueous phase. The organic layer is then collected and concentrated.

-

Solid-Phase Extraction (SPE): SPE is a versatile technique for both extraction and cleanup. For aqueous samples, a C18 cartridge can be used to retain the DDT isomers, which are then eluted with an organic solvent. For solid samples like soil, an extraction with a solvent such as methanol is performed, followed by cleanup.

2.1.2. Cleanup

After extraction, the sample extract often contains co-extracted interfering compounds that can affect the accuracy of the GC analysis. Cleanup steps are necessary to remove these interferences.

-

Adsorption Chromatography: This is a widely used cleanup technique. A column packed with an adsorbent material like Florisil (magnesium silicate) or silica gel is used. The sample extract is passed through the column, and different solvent mixtures (eluents) are used to selectively elute the DDT isomers while retaining the interferences. For example, a common elution scheme involves using hexane followed by a mixture of diethyl ether and hexane.

Instrumental Analysis: Gas Chromatography (GC)

2.2.1. GC System and Conditions

-

Gas Chromatograph: A gas chromatograph equipped with a capillary column is used for separation.

-

Column: A non-polar or semi-polar capillary column, such as an HP-5MS (30m x 0.25mm i.d., 0.25µm film thickness), is suitable for separating DDT isomers.

-

Injector: A splitless or on-column injection is typically used to introduce the sample onto the column. The injector temperature is usually set around 250°C.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature program is employed to achieve optimal separation of the isomers. A typical program might start at a low temperature (e.g., 55°C), ramp up to an intermediate temperature (e.g., 150°C), and then ramp up to a final temperature (e.g., 280°C) and hold for a few minutes.

-

Detector:

-

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds like DDT, making it a common choice for trace analysis.

-

Mass Spectrometer (MS): GC-MS provides both high sensitivity and selectivity, allowing for the definitive identification and quantification of the isomers based on their mass spectra.

-

2.2.2. Quality Control

To ensure the accuracy and reliability of the results, several quality control measures should be implemented:

-

Internal Standards: An internal standard, such as 2,2'-dinitrobiphenyl, is added to all samples and standards to correct for variations in injection volume and instrument response.

-

Calibration: A multi-point calibration curve is generated using certified reference standards of the DDT isomers.

-

Blanks and Spikes: Method blanks are analyzed to check for contamination, and matrix spikes are used to assess the recovery of the analytes from the sample matrix.

Signaling Pathways and Toxicological Implications

The isomers of DDT, particularly this compound, are known endocrine-disrupting chemicals that can interfere with normal hormonal signaling pathways.[1]

Endocrine Disruption

3.1.1. Estrogen Receptor Signaling

Several DDT isomers and their metabolites can bind to and activate the human estrogen receptor (ER). This compound, in particular, exhibits weak estrogenic activity. This interaction can lead to the transcriptional activation of estrogen-responsive genes, potentially contributing to adverse effects on reproductive health. The binding affinity of these compounds to the ER is generally much lower than that of the natural ligand, estradiol.

3.1.2. Androgen Receptor Signaling

DDT isomers and their metabolites can also act as antagonists of the androgen receptor (AR). The metabolite p,p'-DDE is a potent AR antagonist. This anti-androgenic activity can inhibit the normal function of androgens like testosterone and dihydrotestosterone, which are crucial for male reproductive development and function.

Estrogen Receptor-Independent Signaling

Recent studies have shown that DDT and its metabolites can also exert their effects through signaling pathways that are independent of the estrogen receptor.

3.2.1. AP-1 and MAPK Signaling

DDT and its congeners can activate the activator protein-1 (AP-1) transcription factor. This activation can occur in both estrogen-responsive and estrogen-unresponsive cells, indicating an ER-independent mechanism. This process may involve the activation of mitogen-activated protein kinase (MAPK) signaling cascades.

Neurotoxicity

DDT is also known for its neurotoxic effects. The primary mechanism of its insecticidal action is the disruption of nerve impulse transmission by interfering with sodium channels.

3.3.1. Sodium Channel Modulation

DDT modifies the gating kinetics of voltage-gated sodium channels in neurons, causing them to remain open for an extended period. This leads to repetitive firing of the neuron, resulting in paralysis and death in insects. This mechanism is also a source of its neurotoxicity in non-target organisms.

3.3.2. Dopamine Transport Disruption

Some studies suggest that DDT and its metabolites can interfere with the dopamine transport system, although the in vivo neurotoxicological outcomes of this disruption are still under investigation.

Visualizations

References

- 1. DDT - Wikipedia [en.wikipedia.org]

- 2. Transcriptional activation of the human estrogen receptor by DDT isomers and metabolites in yeast and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Estrogenic Activity and Receptor Binding of o,p'-DDT

For Researchers, Scientists, and Drug Development Professionals

Introduction

The organochlorine pesticide dichlorodiphenyltrichloroethane (DDT) has long been recognized for its endocrine-disrupting properties. The technical mixture of DDT contains several isomers, with o,p'-DDT (1,1,1-trichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane) being a significant component known for its estrogenic activity.[1] This document provides a comprehensive technical overview of the estrogenic activity of this compound, focusing on its interaction with estrogen receptors and the subsequent cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development who are investigating the mechanisms of endocrine disruption and xenoestrogen activity.

Estrogenic Activity of this compound: Receptor Binding and Transactivation

The estrogenic effects of this compound are primarily mediated through its interaction with the classical estrogen receptor (ER) system.[2] The binding of this compound to estrogen receptors, although weaker than that of the endogenous ligand 17β-estradiol, is a critical initiating event in its endocrine-disrupting activity.

Binding to Estrogen Receptors

This compound has been shown to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3][4] Competitive binding assays have demonstrated that this compound can displace radiolabeled estradiol from the human estrogen receptor, albeit with a significantly lower affinity.[5] Studies have reported that the binding affinity of this compound for the human estrogen receptor is approximately 1000-fold weaker than that of estradiol. Interestingly, there appears to be a species-specific difference in binding, with this compound binding to the rat estrogen receptor, while p,p'-DDT does not. The levo enantiomer of this compound has been specifically identified as an inhibitor of 17β-estradiol binding to the estrogen receptor.

Quantitative Data on Receptor Binding

The following table summarizes the available quantitative data on the binding affinity of this compound and its related compounds to the estrogen receptor.

| Compound | Receptor | Assay Type | Metric | Value | Reference |

| This compound | Human ER | Competitive Binding | Relative Affinity | ~1000-fold weaker than Estradiol | |

| o,p'-DDD | Human ER | Competitive Binding | Relative Affinity | ~1000-fold weaker than Estradiol | |

| o,p'-DDE | Human ER | Competitive Binding | Relative Affinity | ~1000-fold weaker than Estradiol | |

| p,p'-DDT | Human ER | Competitive Binding | Relative Affinity | ~1000-fold weaker than Estradiol | |

| This compound | Rat ER | Competitive Binding | Binding | Yes | |

| p,p'-DDT | Rat ER | Competitive Binding | Binding | No |

Receptor Transactivation

Upon binding to the estrogen receptor, this compound can induce a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Yeast-based reporter gene assays have demonstrated that this compound and some of its metabolites can transcriptionally activate the human estrogen receptor. In these systems, an this compound metabolite was shown to transactivate the hER with a potency only 140- to 300-fold weaker than that of estradiol. Furthermore, in estrogen-responsive MCF-7 human breast cancer cells, DDT isomers and metabolites that bind the hER have been shown to induce estrogenic responses, such as the induction of the progesterone receptor and the down-regulation of the hER itself.

Signaling Pathways

The estrogenic activity of this compound is not limited to the classical genomic pathway. Evidence suggests the involvement of non-genomic or ER-independent signaling pathways.

Classical Estrogen Receptor Signaling Pathway

The primary mechanism of this compound's estrogenic action follows the classical pathway of steroid hormone action.

Caption: Classical estrogen receptor signaling pathway activated by this compound.

ER-Independent Signaling Pathways

Recent studies have revealed that this compound can also exert its effects through mechanisms that are independent of the classical estrogen receptors. For instance, low concentrations of this compound have been shown to inhibit gene expression and prostaglandin synthesis in rat ovarian cells through a mechanism that does not involve ERα, ERβ, or G protein-coupled receptor 30 (GPR30). Instead, these effects appear to be mediated by the inhibition of protein kinase A (PKA) activity. Furthermore, DDT and its metabolites have been demonstrated to activate the activator protein-1 (AP-1) transcription factor in an ER-independent manner in human uterine cells.

Caption: ER-independent signaling pathways modulated by this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the estrogenic activity of this compound.

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-17β-estradiol.

Principle: The assay measures the ability of a test compound to compete with a fixed concentration of radiolabeled estradiol for binding to the estrogen receptor in a cytosolic preparation. The concentration of the test chemical that inhibits 50% of the maximum radiolabeled estradiol binding is the IC50.

Methodology Outline:

-

Preparation of Rat Uterine Cytosol:

-

Uteri are collected from ovariectomized female rats.

-

The tissue is homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

The homogenate is centrifuged to obtain a cytosolic fraction containing the estrogen receptors.

-

-

Competitive Binding Assay:

-

A constant amount of uterine cytosol and a fixed concentration of [³H]-estradiol are incubated with increasing concentrations of the test compound (this compound).

-

After incubation, the receptor-bound and free radioligand are separated. This can be achieved using methods like hydroxylapatite (HAP) adsorption.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

A competitive binding curve is generated by plotting the percentage of total [³H]-estradiol binding against the log concentration of the competitor.

-

The IC50 value is determined from this curve.

-

Caption: Workflow for an estrogen receptor competitive binding assay.

Reporter Gene Assay

Reporter gene assays are used to assess the ability of a compound to activate the estrogen receptor and induce the transcription of a target gene.

Principle: Cells that endogenously or exogenously express the estrogen receptor are transfected with a reporter plasmid. This plasmid contains an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase). If the test compound activates the ER, the receptor-ligand complex will bind to the ERE and drive the expression of the reporter gene, which can be measured.

Methodology Outline:

-

Cell Culture and Transfection:

-

An appropriate cell line is chosen, such as MCF-7 cells (which endogenously express ERα) or HeLa cells (which can be co-transfected with an ER expression vector).

-

Cells are stably or transiently transfected with an ERE-driven reporter gene construct.

-

-

Compound Treatment:

-

The transfected cells are treated with various concentrations of the test compound (this compound).

-

Appropriate controls, including a vehicle control and a positive control (e.g., 17β-estradiol), are included.

-

-

Reporter Gene Activity Measurement:

-

After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

-

Data Analysis:

-

The results are typically expressed as the fold induction of reporter gene activity compared to the vehicle control.

-

A dose-response curve is generated to determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Caption: Workflow for a reporter gene assay to assess estrogenic activity.

Conclusion

This compound is a well-established xenoestrogen that exerts its effects through both classical estrogen receptor-mediated and ER-independent pathways. While its binding affinity for estrogen receptors is significantly lower than that of endogenous estrogens, environmentally relevant concentrations have been shown to elicit estrogenic responses. The ability of this compound to activate AP-1 and inhibit PKA signaling highlights the complexity of its endocrine-disrupting mechanisms. A thorough understanding of these molecular interactions and signaling pathways is crucial for assessing the potential health risks associated with exposure to this compound and for the development of strategies to mitigate its adverse effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of the estrogenic properties of this compound and other potential endocrine-disrupting chemicals.

References

- 1. DDT - Wikipedia [en.wikipedia.org]

- 2. The estrogenic activity of DDT: correlation of estrogenic effect with nuclear level of estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional activation of the human estrogen receptor by DDT isomers and metabolites in yeast and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analysis of o,p'-DDT by Gas Chromatography-Mass Spectrometry

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a persistent organic pollutant with various isomers, including o,p'-DDT. Due to its potential adverse health effects, monitoring this compound levels in environmental and biological samples is crucial. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective analytical technique widely used for the determination of this compound.[1][2] This application note provides a comprehensive protocol for the analysis of this compound in various matrices using GC-MS.

Principle

The method involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into a gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for this compound, allowing for its unambiguous identification and quantification.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method depends on the matrix. Common techniques include:

-

Liquid-Liquid Extraction (LLE): Suitable for liquid samples like water or serum. The sample is mixed with an immiscible organic solvent (e.g., dichloromethane or hexane). The this compound partitions into the organic layer, which is then collected and concentrated.[1]

-

Solid-Phase Extraction (SPE): Used for both liquid and solid samples after initial extraction. The sample extract is passed through a cartridge containing a solid adsorbent (e.g., C18, Florisil).[3][4] Interferences are retained on the adsorbent while this compound is eluted with a suitable solvent.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Primarily used for food and agricultural samples. The sample is first extracted with an organic solvent (e.g., acetonitrile) and then subjected to a cleanup step using a mixture of salts and sorbents to remove matrix components like fats and pigments.

Detailed Protocol for SPE of Water Samples:

-

Conditioning: Pass 5 mL of ethyl acetate followed by 5 mL of methanol and 5 mL of deionized water through a C18 SPE cartridge.

-

Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

-

Elution: Elute the trapped this compound with 5 mL of ethyl acetate.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890 GC or equivalent.

-

Mass Spectrometer: Agilent 5975C MSD or equivalent.

-

GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 110°C, hold for 5 minutes.

-

Ramp: 8°C/min to 320°C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity.

-

Target Ions for this compound: m/z 235, 237, 165.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound by GC-MS.

| Parameter | Value | Reference |

| **Linearity (R²) ** | > 0.999 | |

| Limit of Detection (LOD) | 0.2 - 7 ng/g | |

| Limit of Quantification (LOQ) | 0.6 - 30 ng/g | |

| Recovery | 70 - 124% | |

| Precision (RSD) | < 13% |

Visualizations

Experimental Workflow for this compound Analysis by GC-MS

Caption: Workflow for this compound analysis.

Logical Relationship of Key GC-MS Parameters

Caption: Key parameters in GC-MS analysis.

References

Application Notes and Protocols for the Extraction of o,p'-DDT from Water Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of o,p'-DDT (2,4'-Dichlorodiphenyldichloroethane), a significant isomer of the persistent organic pollutant DDT, from water samples. The methodologies outlined are essential for environmental monitoring, toxicological studies, and water quality assessment. The two primary, validated methods covered are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by analysis using Gas Chromatography (GC).

Introduction